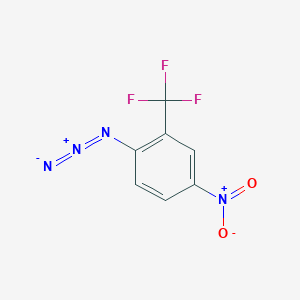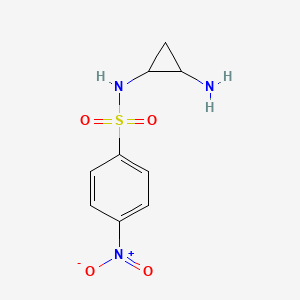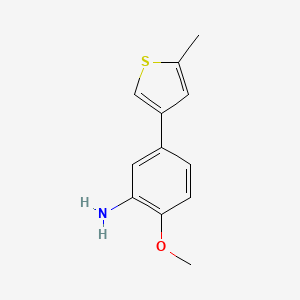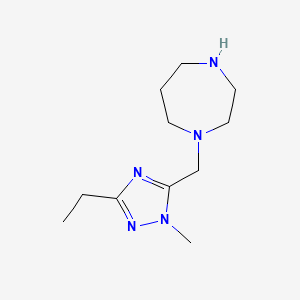
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction). The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or ethanol.
-
Formation of the Diazepane Ring: : The diazepane ring can be synthesized through a cyclization reaction involving a diamine and a dihalide. The reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.
-
Coupling of the Triazole and Diazepane Rings: : The final step involves the coupling of the triazole and diazepane rings through a nucleophilic substitution reaction. This can be achieved by reacting the triazole derivative with a suitable diazepane derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; reaction temperature around 0-25°C.
Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran; reaction temperature around 25-50°C.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane: Similar structure but with a different substituent on the triazole ring.
1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-diazepane: Similar structure but with a different substituent on the triazole ring.
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1,4-piperazine: Similar structure but with a different ring system (piperazine instead of diazepane).
The uniqueness of this compound lies in its specific combination of the triazole and diazepane rings, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H21N5 |
|---|---|
分子量 |
223.32 g/mol |
IUPAC名 |
1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C11H21N5/c1-3-10-13-11(15(2)14-10)9-16-7-4-5-12-6-8-16/h12H,3-9H2,1-2H3 |
InChIキー |
RZOKLBKUCMIORM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)CN2CCCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


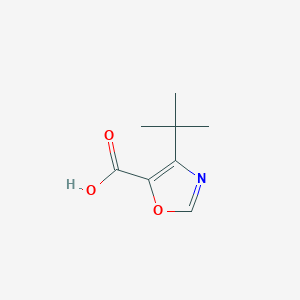
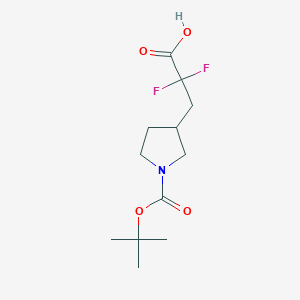
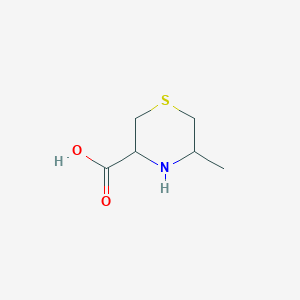
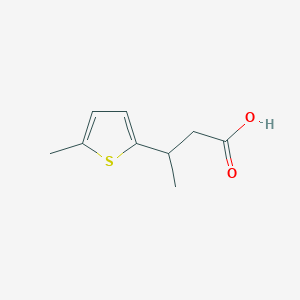
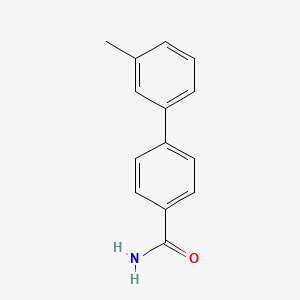


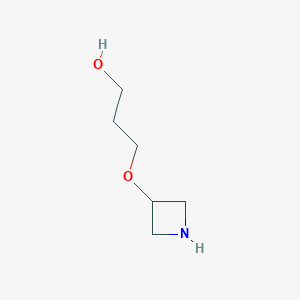
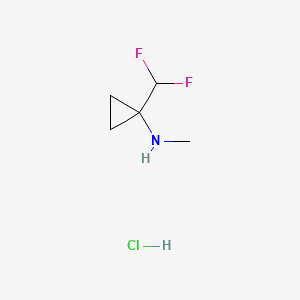
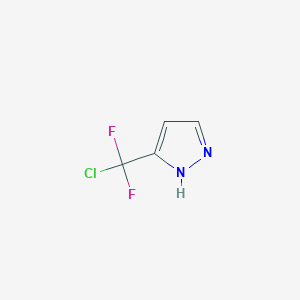
![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
